

# Spectral Analysis of 2-(4-Cyclohexylphenoxy)ethanol: A Technical Guide

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## Compound of Interest

Compound Name: 2-(4-Cyclohexylphenoxy)ethanol

Cat. No.: B085848

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectral analysis of **2-(4-Cyclohexylphenoxy)ethanol**, a molecule of interest in various research and development sectors. Due to the limited availability of direct experimental data for this specific compound, this guide is based on established principles of spectroscopy and data from analogous structures. The information herein serves as a robust predictive reference for the characterization of **2-(4-Cyclohexylphenoxy)ethanol** using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

## Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for **2-(4-Cyclohexylphenoxy)ethanol**. These predictions are derived from the analysis of its constituent chemical moieties: a para-substituted benzene ring, a cyclohexyl group, a phenoxy ether linkage, and a primary alcohol.

## Predicted $^1\text{H}$ NMR Data (500 MHz, $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.15	d	2H	Ar-H (ortho to cyclohexyl)
~6.85	d	2H	Ar-H (ortho to OCH <sub>2</sub> )
~4.10	t	2H	O-CH <sub>2</sub> -CH <sub>2</sub> OH
~3.95	t	2H	OCH <sub>2</sub> -CH <sub>2</sub> -OH
~2.45	m	1H	Cyclohexyl-CH
~2.20	s	1H	OH
~1.70-1.90	m	4H	Cyclohexyl-CH <sub>2</sub> (axial)
~1.20-1.45	m	6H	Cyclohexyl-CH <sub>2</sub> (equatorial)

### Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~156.0	C-O (aromatic)
~142.0	C-Cyclohexyl (aromatic)
~128.0	CH (aromatic)
~115.0	CH (aromatic)
~69.0	O-CH <sub>2</sub> -CH <sub>2</sub> OH
~61.0	OCH <sub>2</sub> -CH <sub>2</sub> -OH
~44.0	Cyclohexyl-CH
~34.0	Cyclohexyl-CH <sub>2</sub>
~26.5	Cyclohexyl-CH <sub>2</sub>
~25.5	Cyclohexyl-CH <sub>2</sub>

## Predicted IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch (alcohol)
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Strong	C-H stretch (aliphatic - cyclohexyl and ethyl)
1600, 1500	Medium-Strong	C=C stretch (aromatic ring)
1240	Strong	C-O-C stretch (asymmetric)
1050	Strong	C-O stretch (primary alcohol)
830	Strong	C-H bend (para-substituted aromatic)

## Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Predicted Fragment Ion
220	[M] <sup>+</sup> (Molecular Ion)
175	[M - CH <sub>2</sub> CH <sub>2</sub> OH] <sup>+</sup>
133	[M - C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup>
107	[C <sub>6</sub> H <sub>5</sub> O-CH <sub>2</sub> ] <sup>+</sup>
94	[C <sub>6</sub> H <sub>5</sub> OH] <sup>+</sup>
83	[C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for the spectral analysis of **2-(4-Cyclohexylphenoxy)ethanol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **2-(4-Cyclohexylphenoxy)ethanol** in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- **$^1\text{H}$  NMR Spectroscopy:** Acquire the  $^1\text{H}$  NMR spectrum on a 500 MHz spectrometer. Key parameters include a  $30^\circ$  pulse width, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. A total of 16 scans are typically co-added.
- **$^{13}\text{C}$  NMR Spectroscopy:** Acquire the proton-decoupled  $^{13}\text{C}$  NMR spectrum on a 125 MHz spectrometer. Key parameters include a  $30^\circ$  pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. Approximately 1024 scans are accumulated.

## Infrared (IR) Spectroscopy

- **Sample Preparation:** A thin film of neat **2-(4-Cyclohexylphenoxy)ethanol** is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of  $4000\text{--}400\text{ cm}^{-1}$ . A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum. Typically, 16 scans are co-added at a resolution of  $4\text{ cm}^{-1}$ .

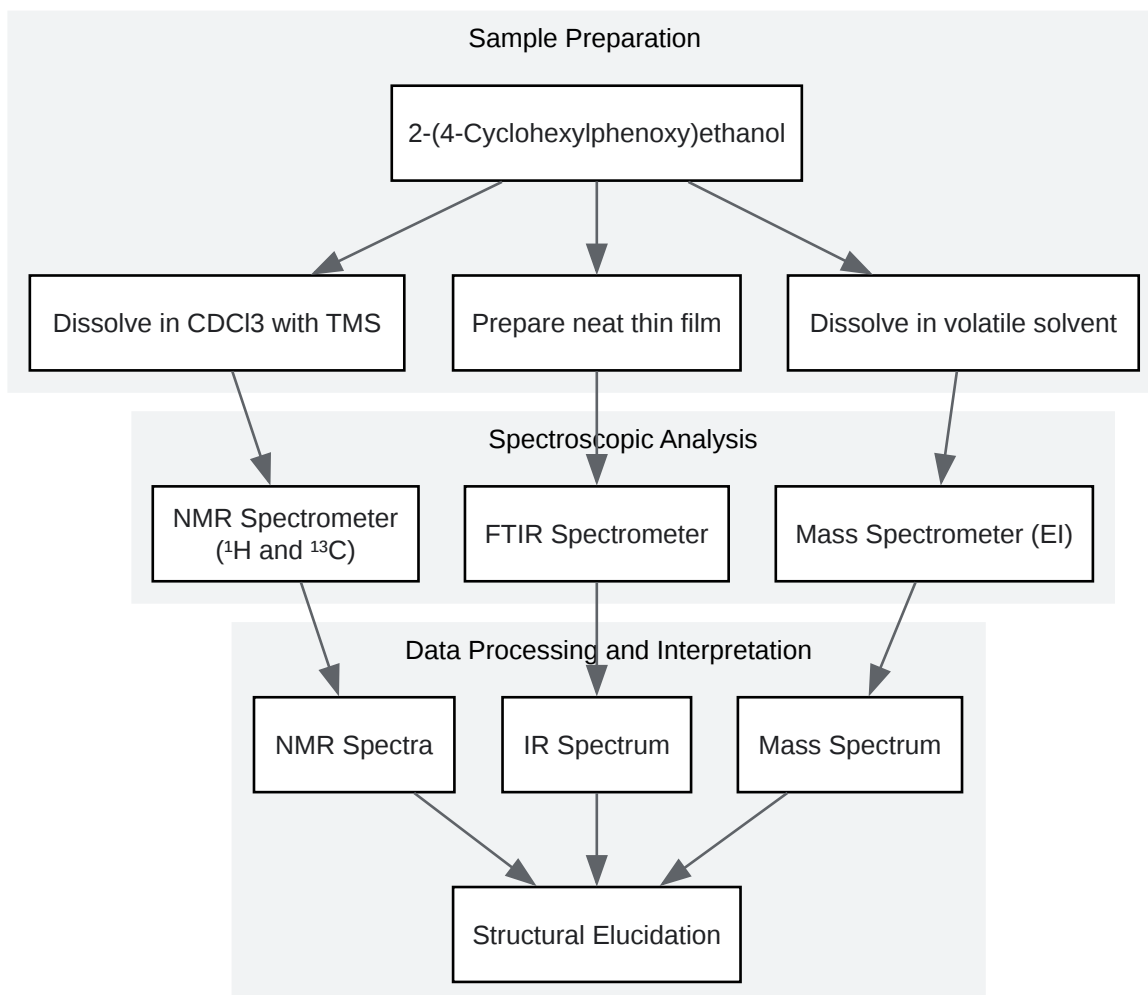
## Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of **2-(4-Cyclohexylphenoxy)ethanol** in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- **Ionization:** Utilize electron ionization (EI) at a standard energy of 70 eV.
- **Analysis:** The mass-to-charge ratio ( $m/z$ ) of the resulting ions is analyzed using a quadrupole or time-of-flight (TOF) mass analyzer over a scan range of  $m/z$  50-500.

## Visualizations

### Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a chemical compound like **2-(4-Cyclohexylphenoxy)ethanol**.

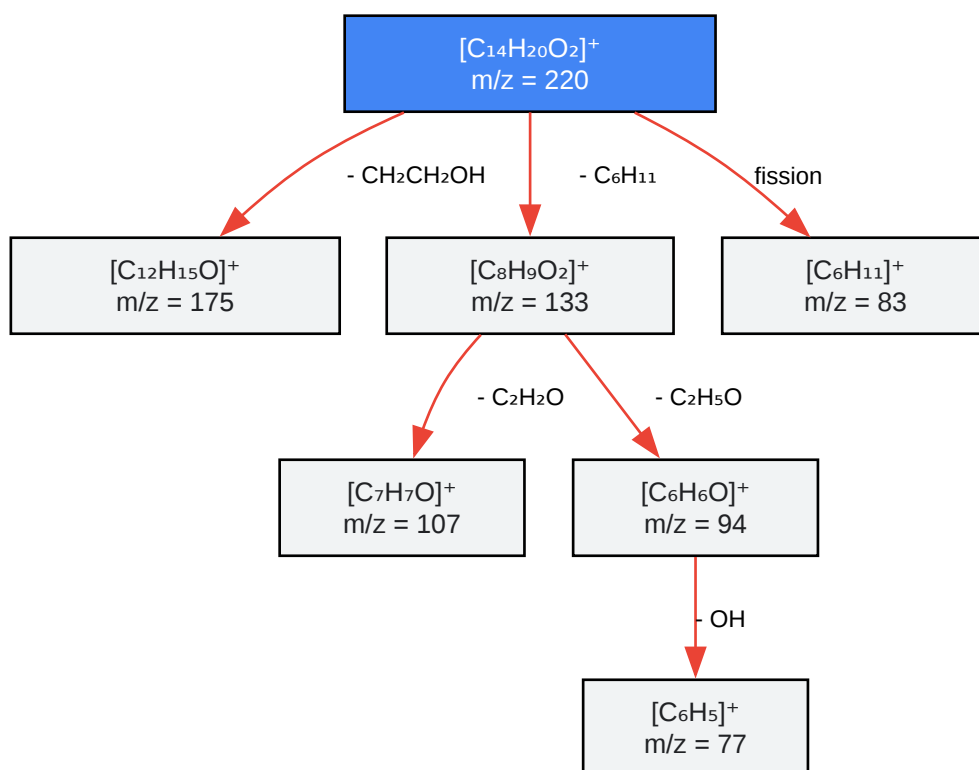


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*Experimental workflow for spectral analysis.*

## Predicted Mass Spectrometry Fragmentation Pathway

This diagram illustrates the predicted primary fragmentation pathway of **2-(4-Cyclohexylphenoxy)ethanol** under electron ionization conditions.



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